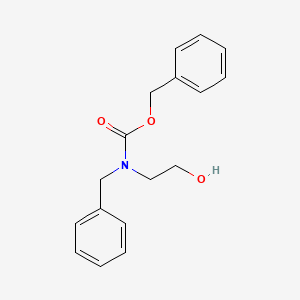
benzyl N-benzyl-N-(2-hydroxyethyl)carbamate
概要
説明
Benzyl N-benzyl-N-(2-hydroxyethyl)carbamate is a chemical compound that can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .
Synthesis Analysis
The compound is produced from benzyl chloroformate with ammonia . In a specific synthesis process, a CH2Cl2 solution of 2-aminoethanol and TEA was cooled to 0°C, and then a CH2Cl2 solution of benzyl chloroformate was added slowly.Molecular Structure Analysis
The molecular formula of this compound is C10H13NO3 . Its molecular weight is 195.22 .Chemical Reactions Analysis
Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .Physical And Chemical Properties Analysis
The compound has a melting point of 58-60°C (lit.) and a boiling point of 215°C/15 mmHg (lit.) . It has a density of 1.1926 (rough estimate) and a refractive index of 1.5150 (estimate) . It is soluble in water or 1% acetic acid .科学的研究の応用
Benzyl N-benzyl-N-(2-hydroxyethyl)carbamate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to possess antitumor, antiviral, and antibacterial properties. In agriculture, this compound has been used as a pesticide and growth regulator. In material science, this compound has been used as a crosslinking agent for polymers and as a stabilizer for emulsions.
作用機序
Target of Action
It is known that the compound is used as an intermediate in the synthesis of other compounds , which may suggest its role in biochemical reactions.
Biochemical Pathways
It is used in the synthesis of alkynylaryladenines as a2a adenosine receptor agonists and effects on hepatic glucose production . It is also used in the synthesis of functionalized N-arylaminoethyl amides as noncovalent inhibitors of cathepsin S .
Pharmacokinetics
Its solubility in water or 1% acetic acid may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of benzyl N-benzyl-N-(2-hydroxyethyl)carbamate. Its storage temperature is at room temperature , suggesting that extreme temperatures might affect its stability. Furthermore, its solubility in water or 1% acetic acid indicates that the presence of these solvents could influence its action and efficacy.
実験室実験の利点と制限
Benzyl N-benzyl-N-(2-hydroxyethyl)carbamate has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. This compound is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations for lab experiments. It is highly toxic and should be handled with care. This compound also has a short half-life in vivo, which limits its potential as a therapeutic agent.
将来の方向性
There are several future directions for benzyl N-benzyl-N-(2-hydroxyethyl)carbamate research. One potential direction is to investigate the use of this compound as a therapeutic agent for cancer and viral infections. Another direction is to explore the use of this compound as a pesticide and growth regulator in agriculture. Additionally, the development of this compound-based materials with unique properties could have significant applications in material science.
Conclusion:
In conclusion, this compound is a carbamate derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized through a simple two-step process and has been studied extensively for its biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound could lead to significant advancements in medicine, agriculture, and material science.
Safety and Hazards
生化学分析
Biochemical Properties
Benzyl N-benzyl-N-(2-hydroxyethyl)carbamate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of functionalized N-arylaminoethyl amides, which are noncovalent inhibitors of cathepsin S . Cathepsin S is a protease enzyme involved in various cellular processes, including protein degradation and immune response regulation. The interaction between this compound and cathepsin S is crucial for inhibiting the enzyme’s activity, thereby modulating its biochemical functions.
Cellular Effects
This compound has been observed to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cathepsin S can lead to changes in the degradation of intracellular proteins, impacting cellular homeostasis and immune responses
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes like cathepsin S. By binding to the active site of cathepsin S, the compound inhibits the enzyme’s proteolytic activity, preventing the degradation of target proteins . This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products may have different biochemical activities . Long-term exposure to the compound can lead to sustained inhibition of cathepsin S, affecting cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cathepsin S without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized by liver enzymes, leading to the formation of metabolites that may have distinct biochemical activities . These metabolic pathways can influence the compound’s effects on metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound can influence its biochemical activity and efficacy in modulating cellular processes.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
benzyl N-benzyl-N-(2-hydroxyethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-12-11-18(13-15-7-3-1-4-8-15)17(20)21-14-16-9-5-2-6-10-16/h1-10,19H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFMUAGSZGKFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120005-03-0 | |
| Record name | benzyl N-benzyl-N-(2-hydroxyethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



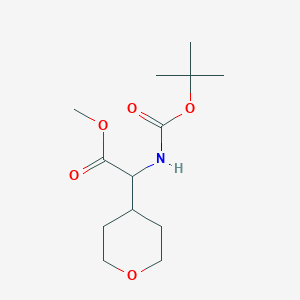
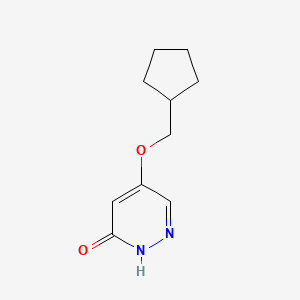
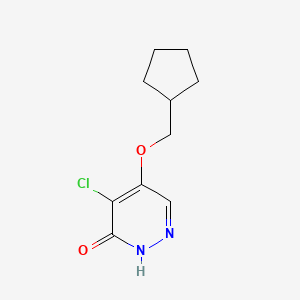
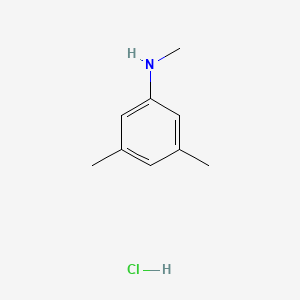
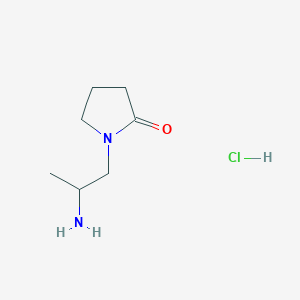
![methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3365028.png)
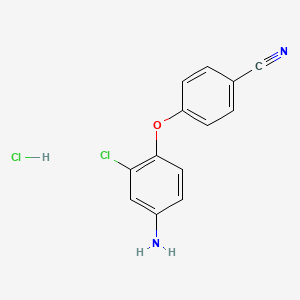
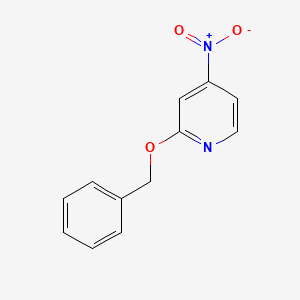
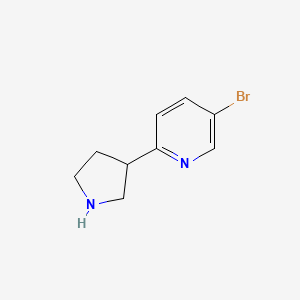

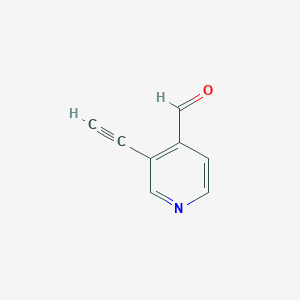

![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride](/img/structure/B3365065.png)
